molecular formula C10H12FNO2 B1400044 Tert-butyl 3-fluoroisonicotinate CAS No. 1254475-68-7

Tert-butyl 3-fluoroisonicotinate

Cat. No. B1400044
CAS RN: 1254475-68-7
M. Wt: 197.21 g/mol
InChI Key: QVFMZEBJUUOKCF-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoroisonicotinate is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 . It is also known by its IUPAC name, this compound .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: O=C(OC©©C)C1=CC=NC=C1F . This indicates that the molecule consists of a tert-butyl group attached to a 3-fluoroisonicotinate group .


Physical And Chemical Properties Analysis

This compound is a pale yellow liquid . and is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl hypofluorite, a related compound, is synthesized by reacting elemental fluorine with tert-butyl alcohol, demonstrating its potential as a reagent in organic synthesis and its unique properties characterized by mass, NMR, and IR spectrometry (Appelman, French, Mishani, & Rozen, 1993).
  • Fluorinated analogues of tert-butyl alcohol, similar in structure to Tert-butyl 3-fluoroisonicotinate, are used as protecting groups in fluorous synthesis, highlighting their utility in immobilizing nonpolar carboxylic acids (Pardo, Cobas, Guitián, & Castedo, 2001).

Fluorometric Applications

  • The use of tert-butyl alcohol derivatives in fluorometric procedures for estimating Δ4-3-ketosteroids, indicating potential applications in analytical chemistry (Abelson & Bondy, 1955).

Material Science and Catalysis

  • Research on tert-butyl esters demonstrates their role in the synthesis of various organic compounds, reflecting the versatility of tert-butyl derivatives in chemical reactions (Loffet, Galéotti, Jouin, & Castro, 1989).
  • Studies on photomechanical microcrystals of tert-butyl ester derivatives, such as 4-fluoroanthracene-9-carboxylic acid, demonstrate the potential of tert-butyl derivatives in creating materials with unique photomechanical properties (Al‐Kaysi, Tong, Al-Haidar, Zhu, & Bardeen, 2017).

Biochemical Research

  • Tert-butyl fluorocarbonate, structurally related to this compound, is used for synthesizing tert-butyl esters of N-protected amino acids, which could have applications in peptide and protein research (Loffet et al., 1989).

Novel Fluorination Techniques

  • The development of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a fluorinating agent with high thermal stability, signifies the significance of tert-butyl derivatives in advanced fluorination methodologies, beneficial in drug discovery and material science (Umemoto, Singh, Xu, & Saito, 2010).

Analytical and Radiolabelling Techniques

  • Electrochemical nucleophilic synthesis of di-tert-butyl-(4-[18F]fluoro-1,2-phenylene)-dicarbonate suggests the use of tert-butyl derivatives in radiolabelling for PET imaging, which is pivotal in diagnostic medicine (He, Wang, Alfeazi, & Sadeghi, 2014).

Mechanism of Action

The mechanism of action of Tert-butyl 3-fluoroisonicotinate is not clear as it is not a drug or a biologically active compound .

Safety and Hazards

The safety information available indicates that Tert-butyl 3-fluoroisonicotinate may cause harm if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl 3-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-4-5-12-6-8(7)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFMZEBJUUOKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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